molecular formula C21H22ClFN2O4 B11159914 N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11159914
M. Wt: 420.9 g/mol
InChI Key: WSZHAUKISHNVQJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and multiple substituents that contribute to its chemical properties.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The chloro, methoxy, and fluorophenyl groups are introduced through various substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its effects on specific biological targets.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-fluorophenyl)ethyl]thiourea: This compound has a thiourea group instead of a carboxamide group.

    N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-chlorophenyl)ethyl]thiourea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22ClFN2O4

Molecular Weight

420.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22ClFN2O4/c1-28-18-11-17(19(29-2)10-16(18)22)24-21(27)14-9-20(26)25(12-14)8-7-13-3-5-15(23)6-4-13/h3-6,10-11,14H,7-9,12H2,1-2H3,(H,24,27)

InChI Key

WSZHAUKISHNVQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F)OC)Cl

Origin of Product

United States

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